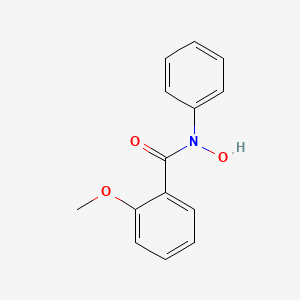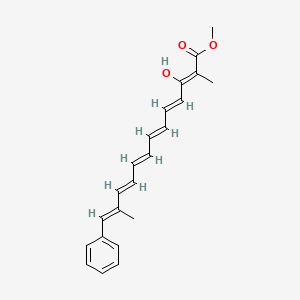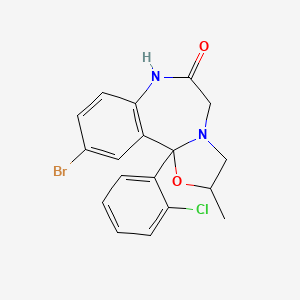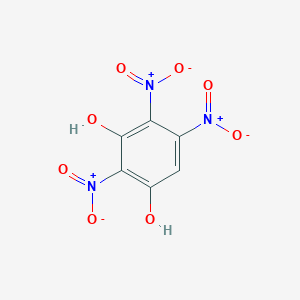
2,4,5-Trinitrobenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trinitrobenzene-1,3-diol, also known as styphnic acid, is a yellow astringent acid that forms hexagonal crystals. It is a polynitroaromatic compound with the molecular formula C6H3N3O8. This compound is known for its explosive properties and is used in the manufacture of dyes, pigments, inks, medicines, and explosives such as lead styphnate .
Métodos De Preparación
2,4,5-Trinitrobenzene-1,3-diol can be synthesized by the nitration of resorcinol with a mixture of concentrated nitric and sulfuric acids . The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration process. Industrial production methods may involve more controlled and scalable processes to ensure safety and consistency in the quality of the product.
Análisis De Reacciones Químicas
2,4,5-Trinitrobenzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amino groups, resulting in compounds like triaminobenzene derivatives.
Substitution: The nitro groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4,5-Trinitrobenzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various energetic materials and explosives.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Mecanismo De Acción
The mechanism by which 2,4,5-Trinitrobenzene-1,3-diol exerts its effects involves the interaction of its nitro groups with other molecules. The nitro groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
2,4,5-Trinitrobenzene-1,3-diol can be compared with other polynitroaromatic compounds such as:
2,4,6-Trinitrophenol (Picric acid): Similar in structure but with different properties and applications.
2,4,6-Trinitrotoluene (TNT): Known for its explosive properties, but with a different molecular structure.
1,3,5-Trinitrobenzene: Another polynitroaromatic compound with distinct chemical and physical properties.
The uniqueness of this compound lies in its specific arrangement of nitro groups and hydroxyl groups, which confer unique chemical reactivity and applications .
Propiedades
Número CAS |
26469-89-6 |
|---|---|
Fórmula molecular |
C6H3N3O8 |
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
2,4,5-trinitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H3N3O8/c10-3-1-2(7(12)13)4(8(14)15)6(11)5(3)9(16)17/h1,10-11H |
Clave InChI |
UPRARPQURIAAFP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


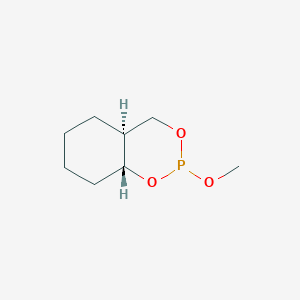
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
![4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B14689942.png)
![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)

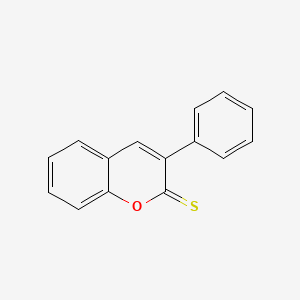
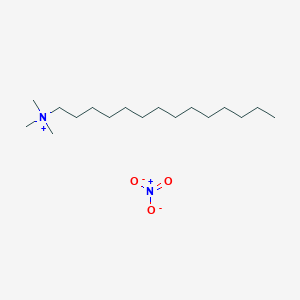

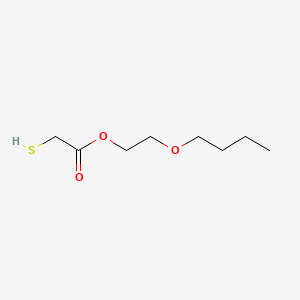
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline](/img/structure/B14689999.png)
![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)
